3-(2,3-Dichlorophenyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(2,3-Dichlorophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biological processes. For example, it may act as an inhibitor of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but a different core structure (piperazine instead of pyrazole).
2,3-Dichlorophenyl isothiocyanate: Another compound with a dichlorophenyl group but different functional groups attached.
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: A pyrazine-based compound with similar structural features
Uniqueness
3-(2,3-Dichlorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9Cl2N3 |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-15-9(13)5-8(14-15)6-3-2-4-7(11)10(6)12/h2-5H,13H2,1H3 |
InChI Key |
ZQTJTCHEJVHXQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C(=CC=C2)Cl)Cl)N |
Origin of Product |
United States |
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